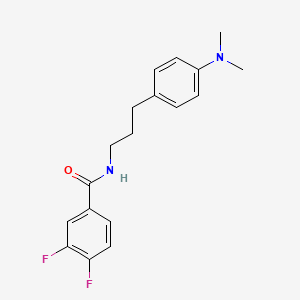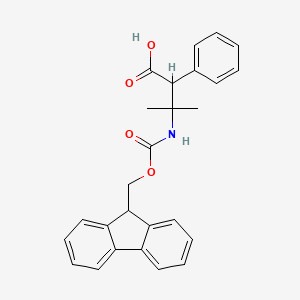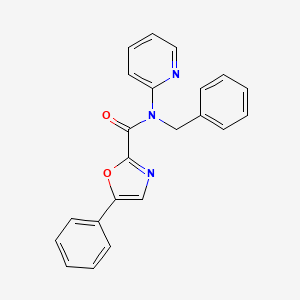![molecular formula C15H17ClN4O3S B2983245 2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide CAS No. 1808451-26-4](/img/structure/B2983245.png)
2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit various enzymes and proteins. The structure of this compound includes a sulfonamide group, a morpholine ring, and two pyridine rings, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Sulfonamide Core: The initial step involves the sulfonation of 2-chloro-6-methylpyridine to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid under controlled conditions.
Introduction of the Morpholine Ring: The next step is the nucleophilic substitution reaction where the sulfonamide intermediate reacts with 2-(morpholin-4-yl)pyridine. This step often requires a base such as triethylamine to facilitate the reaction.
Final Assembly: The final product is obtained after purification, typically through recrystallization or chromatography, to ensure the desired compound’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atom in the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 2-chloro-6-formylpyridine or 2-chloro-6-carboxypyridine.
Reduction: Conversion to 2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme action and to develop new therapeutic agents.
Medicine
Medically, this compound is explored for its potential as a drug candidate. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar activities. It is also investigated for its potential in treating other diseases, such as cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-6-methylpyridine-3-sulfonamide: Lacks the morpholine ring, resulting in different biological activities.
N-(2-morpholin-4-ylpyridin-3-yl)pyridine-3-sulfonamide: Similar structure but without the chlorine atom, affecting its reactivity and binding properties.
6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide: Lacks the chlorine atom, which can influence its chemical behavior and biological activity.
Uniqueness
The presence of both the chlorine atom and the morpholine ring in 2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide makes it unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-chloro-6-methyl-N-(2-morpholin-4-ylpyridin-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-11-4-5-13(14(16)18-11)24(21,22)19-12-3-2-6-17-15(12)20-7-9-23-10-8-20/h2-6,19H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREMCKQHJMQDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one](/img/structure/B2983163.png)
![1-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2983165.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983166.png)






![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2983180.png)


![3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2983184.png)
